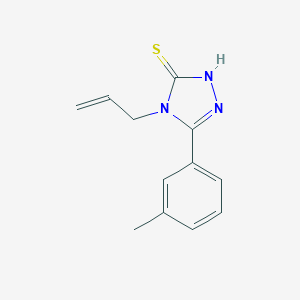![molecular formula C15H12N4O3 B187250 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one CAS No. 21303-42-4](/img/structure/B187250.png)
5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one, also known as MNII, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a derivative of indole, which is a common structural motif found in many biologically active molecules. MNII has been shown to exhibit interesting properties that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one also appears to activate certain transcription factors that regulate gene expression, which may contribute to its anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. In cell culture studies, 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in response to inflammatory stimuli. In animal studies, 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been shown to improve cognitive function and reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits interesting biological properties that make it a useful tool for studying cellular signaling pathways. However, 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the specific cell type or tissue being studied. Additionally, 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has not been extensively studied in vivo, so its potential toxicity and pharmacokinetics are not well characterized.
Orientations Futures
There are several future directions for research on 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one. One area of interest is the development of 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one-based fluorescent probes for imaging biological systems. 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been shown to exhibit fluorescence properties that make it a promising candidate for this application. Another area of interest is the investigation of 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one's potential as a therapeutic agent for the treatment of neurodegenerative diseases and cancer. Further studies are needed to fully understand the mechanism of action and potential toxicity of 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one in vivo.
Méthodes De Synthèse
The synthesis of 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one involves several steps, starting with the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 5-methylindole-2,3-dione in the presence of a catalyst to yield 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one. The reaction conditions and purification methods have been optimized to obtain high yields and purity of the final product.
Applications De Recherche Scientifique
5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been studied for its potential applications in various areas of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antioxidant and anti-inflammatory properties, which may have therapeutic implications for the treatment of diseases such as cancer, Alzheimer's, and Parkinson's. 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has also been investigated for its potential as a fluorescent probe for imaging biological systems.
Propriétés
Numéro CAS |
21303-42-4 |
|---|---|
Nom du produit |
5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one |
Formule moléculaire |
C15H12N4O3 |
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
5-methyl-3-[(2-nitrophenyl)diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C15H12N4O3/c1-9-6-7-11-10(8-9)14(15(20)16-11)18-17-12-4-2-3-5-13(12)19(21)22/h2-8,16,20H,1H3 |
Clé InChI |
IWWOLVFTTHYLPD-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC2=C(C(=O)N=C2C=C1)NNC3=CC=CC=C3[N+](=O)[O-] |
SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC3=CC=CC=C3[N+](=O)[O-])O |
SMILES canonique |
CC1=CC2=C(C=C1)NC(=C2N=NC3=CC=CC=C3[N+](=O)[O-])O |
Autres numéros CAS |
21303-42-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



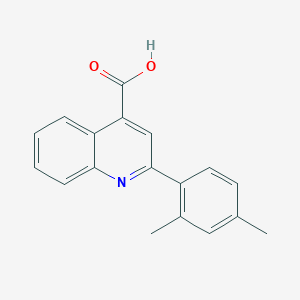
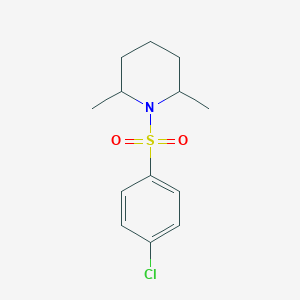
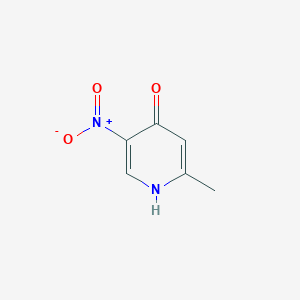
![3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187176.png)

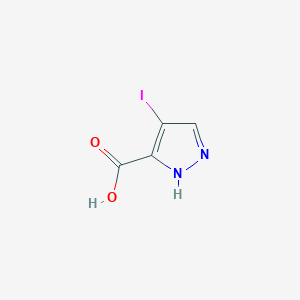
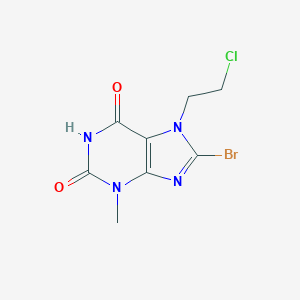

![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)



